molecular formula C11H19N5O B14879772 N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Cat. No.: B14879772
M. Wt: 237.30 g/mol
InChI Key: GBRCOADCLARIAB-UHFFFAOYSA-N
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Description

N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with an aminoethyl group and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes substitution reactions to introduce the aminoethyl and tetrahydrofuran-2-ylmethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine
  • N2-(2-aminoethyl)-N4-(tetrahydrofuran-3-yl)methyl)pyrimidine-2,4-diamine

Uniqueness

N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing novel materials.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

2-N-(2-aminoethyl)-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C11H19N5O/c12-4-6-14-11-13-5-3-10(16-11)15-8-9-2-1-7-17-9/h3,5,9H,1-2,4,6-8,12H2,(H2,13,14,15,16)

InChI Key

GBRCOADCLARIAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC=C2)NCCN

Origin of Product

United States

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